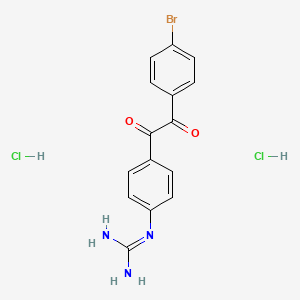

(4-(2-(4-Bromophenyl)-2-oxoacetyl)phenyl)guanidine dihydrochloride

Übersicht

Beschreibung

(4-(2-(4-Bromophenyl)-2-oxoacetyl)phenyl)guanidine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a bromophenyl group, an oxoacetyl group, and a guanidine moiety, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(4-Bromophenyl)-2-oxoacetyl)phenyl)guanidine dihydrochloride typically involves multiple steps, starting with the preparation of the bromophenyl and oxoacetyl intermediates. These intermediates are then reacted with guanidine under specific conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Relevant Chemical Context

The compound’s structure suggests potential reactivity patterns based on its functional groups:

-

4-Bromophenyl group : Likely participates in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to the C–Br bond .

-

2-Oxoacetyl moiety : May undergo condensation, nucleophilic addition, or redox reactions.

-

Guanidine group : Strong base with potential for proton transfer, coordination chemistry, or formation of hydrogen bonds.

-

Source details Suzuki couplings of N-(4-bromophenyl)furan-2-carboxamide derivatives.

-

Source explores Pd-catalyzed C(sp³)–H activation but does not mention guanidine derivatives.

Suzuki Cross-Coupling

Replacing the bromine in the 4-bromophenyl group with aryl/heteroaryl groups (e.g., using Pd catalysts and boronic acids) is a plausible pathway, as demonstrated for similar brominated arenes .

Guanidine Functionalization

Guanidine groups are often modified via:

-

Alkylation : Reacting with alkyl halides.

-

Coordination : Binding to transition metals (e.g., Pd, Cu) for catalytic applications.

Recommended Experimental Approaches

To study this compound’s reactivity, consider:

-

Cross-Coupling Reactions

-

Condensation Reactions

-

Explore reactions with aldehydes/ketones via the 2-oxoacetyl group.

-

-

Acid-Base Behavior

-

Investigate protonation/deprotonation of the guanidine group under varying pH.

-

Data Gaps and Research Needs

-

No peer-reviewed studies on this compound’s synthesis, stability, or applications were identified in the provided sources.

-

Experimental validation is required to confirm reactivity hypotheses.

Alternative Resources

For authoritative data, consult:

-

SciFinder or Reaxys : Specialized databases for reaction pathways.

-

Recent Journals : Journal of Organic Chemistry, Organic Letters.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that guanidine derivatives exhibit significant antimicrobial properties. In a study assessing the antibacterial activity of various guanidinium glyoxamide derivatives, including the target compound, it was found that these compounds demonstrated moderate to excellent activity against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values were determined, revealing that the presence of a bromine substituent on the phenyl ring enhanced antibacterial efficacy.

Table 1: Antibacterial Activity of Guanidine Derivatives

| Compound ID | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |

|---|---|---|

| Compound 34 | 8 | 16 |

| Compound 35 | 4 | 8 |

| Compound 36 | 16 | 32 |

Antibiofilm Activity

The ability of these compounds to disrupt biofilms was also evaluated. The study utilized crystal violet staining to assess biofilm formation and disruption capabilities. Compounds with a guanidinium group showed enhanced biofilm inhibition compared to their quaternary ammonium counterparts .

Alzheimer's Disease Research

Guanidine derivatives have been investigated for their potential in treating neurodegenerative diseases, particularly Alzheimer's disease (AD). A patent outlines methods using compounds that inhibit β-amyloid peptide release and synthesis, suggesting that similar guanidine derivatives could be effective in preventing or treating AD . The structural characteristics of these compounds allow them to interact with amyloid precursor proteins, potentially mitigating plaque formation associated with AD.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of guanidine derivatives. Various studies have shown that modifications in the chemical structure can significantly influence biological activity. For instance, the incorporation of halogen substituents like bromine has been linked to increased antimicrobial potency .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Bromine Substitution | Increased antibacterial activity |

| Guanidinium Group | Enhanced biofilm disruption |

| Linker Length | Short linkers preferred for activity |

Wirkmechanismus

The mechanism of action of (4-(2-(4-Bromophenyl)-2-oxoacetyl)phenyl)guanidine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The guanidine moiety can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The bromophenyl and oxoacetyl groups contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4-(2-(4-Chlorophenyl)-2-oxoacetyl)phenyl)guanidine dihydrochloride: Similar structure but with a chlorine atom instead of bromine.

(4-(2-(4-Fluorophenyl)-2-oxoacetyl)phenyl)guanidine dihydrochloride: Similar structure but with a fluorine atom instead of bromine.

(4-(2-(4-Methylphenyl)-2-oxoacetyl)phenyl)guanidine dihydrochloride: Similar structure but with a methyl group instead of bromine.

Uniqueness

The uniqueness of (4-(2-(4-Bromophenyl)-2-oxoacetyl)phenyl)guanidine dihydrochloride lies in its bromophenyl group, which imparts distinct reactivity and binding properties compared to its analogs. The presence of bromine can influence the compound’s electronic properties and its interactions with biological targets, making it a valuable molecule for specific applications.

Eigenschaften

IUPAC Name |

2-[4-[2-(4-bromophenyl)-2-oxoacetyl]phenyl]guanidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3O2.2ClH/c16-11-5-1-9(2-6-11)13(20)14(21)10-3-7-12(8-4-10)19-15(17)18;;/h1-8H,(H4,17,18,19);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTANXLXXOAOZTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)Br)N=C(N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrCl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.